Fenaclon
Description
Contextualizing Fenaclon within Bioactive Small Molecules
This compound, a chemical compound with the molecular formula C₁₁H₁₄ClNO, is classified as a phenylacetic acid derivative. cymitquimica.com Bioactive small molecules are typically organic compounds with low molecular weights that can interact with biological macromolecules, such as proteins or nucleic acids, to modulate their function. rsc.orgthermofisher.comnih.govnih.gov While this compound was historically recognized for a specific pharmacological effect, recent research has placed it within the broader context of naturally occurring bioactive compounds, specifically those produced by microorganisms. mdpi.comresearchgate.netresearchgate.netinnovareacademics.inresearchgate.netmybiosource.com Its identification as a metabolite from endophytic fungi highlights its relevance as a subject of investigation in chemical biology, exploring the diverse chemical space offered by natural products for potential applications. researchgate.netinnovareacademics.inresearchgate.netgrafiati.com
Historical Trajectories of this compound Academic Inquiry
The initial academic and pharmacological interest in this compound centered on its properties as an anticonvulsant. Developed in the former USSR, this compound was indicated for the treatment of epilepsy. cymitquimica.commybiosource.comncats.ioncats.io This historical trajectory established this compound within the realm of central nervous system therapeutics. However, the scope of academic inquiry has expanded considerably. More recent investigations have explored this compound from a different perspective, identifying it as a bioactive metabolite produced by endophytic fungi, such as Aspergillus flavus and Diaporthe phaseolorum SSP12. mdpi.comresearchgate.netresearchgate.netinnovareacademics.inmybiosource.comgrafiati.com This discovery has opened new avenues of research into its potential biological activities, particularly in the context of antimicrobial strategies, shifting the academic focus beyond its original neurological application.
Significance of this compound as a Research Target in Antimicrobial Strategies
The emergence of antibiotic resistance has driven the search for novel antimicrobial agents and strategies. This compound has gained significance as a research target in this area due to findings indicating its potential antimicrobial properties. Studies have shown that this compound, isolated from the endophytic fungus Aspergillus flavus, exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus, Bacillus, and Candida tropicalis. researchgate.netinnovareacademics.ingrafiati.com
Furthermore, research focusing on Pseudomonas aeruginosa PAO1 has suggested that this compound, identified as a bioactive metabolite from Diaporthe phaseolorum SSP12, may interfere with quorum sensing. mdpi.comresearchgate.netmybiosource.com Quorum sensing is a system used by bacteria to coordinate gene expression based on cell density, playing a crucial role in biofilm formation and the production of virulence factors. mdpi.comresearchgate.net In silico molecular docking results suggest that this compound may compete with natural autoinducers (AIs) to bind with cognate receptors, specifically RhlR and LasR, in P. aeruginosa. mdpi.comresearchgate.net This proposed interaction could lead to a reduction in the production of biofilm and virulence factors, highlighting this compound's potential as an anti-quorum sensing agent and a candidate for developing alternative anti-P. aeruginosa therapies. mdpi.comresearchgate.netmybiosource.com
The detailed research findings regarding this compound's effect on P. aeruginosa quorum sensing are summarized in the table below:
| Target System in P. aeruginosa PAO1 | Proposed Mechanism of Action | Observed Effect | Source of this compound | Reference |
| Quorum Sensing (RhlR and LasR receptors) | Competes with natural autoinducers for receptor binding (in silico) | Reduction in biofilm and virulence factor production | Diaporthe phaseolorum SSP12 | mdpi.comresearchgate.netmybiosource.com |
Note: The proposed mechanism is based on in silico studies, and in vivo studies are required for validation. mdpi.comresearchgate.net
Defining the Scope of this compound Academic Investigation
The current academic investigation into this compound is primarily focused on exploring its potential as a bioactive small molecule with antimicrobial properties. The scope includes:
Identification and Characterization from Natural Sources: Research into endophytic fungi and other microorganisms as sources of this compound and other bioactive metabolites. researchgate.netinnovareacademics.inresearchgate.netgrafiati.com
Evaluation of Antimicrobial Activity: Testing this compound's efficacy against a range of bacterial and fungal pathogens. researchgate.netinnovareacademics.ingrafiati.com
Investigation of Mechanisms of Action: Delving into how this compound exerts its biological effects, such as its potential interference with bacterial quorum sensing systems. mdpi.comresearchgate.net
Potential for Therapeutic Development: Assessing the feasibility of this compound or its derivatives as leads for developing new antimicrobial therapies, particularly in the context of combating antibiotic resistance. mdpi.comresearchgate.net
While its historical use as an anticonvulsant is part of its background, the contemporary academic investigation of this compound is largely centered on its role as a microbially-derived bioactive small molecule with promising antimicrobial potential, necessitating further detailed research into its mechanisms and efficacy. mdpi.comresearchgate.netresearchgate.netinnovareacademics.inmybiosource.comgrafiati.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITWVVLBVUMFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057708 | |
| Record name | Fenaclon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-20-7 | |
| Record name | Fenaclon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenaclon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenaclon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENACLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M4IR9QY13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic and Biosynthetic Pathways of Fenaclon
Chemical Synthesis Strategies for Fenaclon and Related Analogues
Chemical synthesis provides controlled methods for producing this compound and exploring modifications to its structure. While this compound is commercially available and mentioned in the context of chemical synthesis intermediates molcore.com, detailed, publicly available literature specifically outlining its primary chemical synthesis strategies, including precursor identification, derivatization routes, mechanistic studies, and optimization methods, is limited in the provided search results.
Precursor Identification and Derivatization Routes for this compound Synthesis
Specific precursors and detailed derivatization routes for the chemical synthesis of this compound (3-chloro-N-(2-phenylethyl)propanamide) were not explicitly detailed in the examined literature. Chemical synthesis of amides like this compound typically involves the reaction of an activated carboxylic acid derivative (such as an acid halide or ester of 3-chloropropanoic acid) with an amine (in this case, 2-phenylethylamine). However, the precise reaction conditions, catalysts, and specific synthetic routes employed for this compound were not found within the scope of the search.
Mechanistic Research in this compound Chemical Transformations
Information regarding detailed mechanistic research into the specific chemical transformations involved in the synthesis of this compound was not available in the provided search results. Studies in chemical synthesis often involve investigating reaction mechanisms to understand how bonds are broken and formed, which aids in optimizing yields and purity.
Methodological Advancements in this compound Synthesis Optimization
Methodological advancements aimed at optimizing the chemical synthesis of this compound, such as improvements in yield, purity, or efficiency, were not described in the retrieved information. Optimization studies in chemical synthesis are critical for scaling up production and reducing costs.
Biosynthesis of this compound in Natural Systems
Beyond chemical synthesis, this compound has been identified as a naturally produced compound, particularly by certain microorganisms.
Identification of this compound-Producing Microorganisms
Research has identified the endophytic fungus Aspergillus flavus as a microorganism capable of producing this compound. This compound was detected as a bioactive metabolite in extracts from Aspergillus flavus innovareacademics.inresearchgate.netgrafiati.comresearchgate.netresearchgate.net. This finding highlights the role of microbial biosynthesis in the natural occurrence of this compound. Aspergillus flavus is a widely distributed fungus known for colonizing various agricultural crops wikipedia.org.
Enzymatic Pathways and Genetic Regulation of this compound Biosynthesis
While Aspergillus flavus has been identified as a producer of this compound innovareacademics.inresearchgate.netgrafiati.comresearchgate.netresearchgate.net, detailed information regarding the specific enzymatic pathways and the genetic regulation governing this compound biosynthesis within this organism was not found in the provided search results. Biosynthetic pathways in fungi typically involve a series of enzyme-catalyzed reactions, and the production of secondary metabolites like this compound is often controlled by specific gene clusters. Further research is needed to elucidate the precise enzymes involved, the sequence of biochemical transformations, and the regulatory genetic elements that control this compound production in Aspergillus flavus.
Bioprocess Optimization for Enhanced this compound Production from Microbial Sources
Research into the production of valuable compounds from microbial sources often involves optimizing fermentation conditions to enhance yield and productivity researchgate.netplos.orggoogle.com. This typically includes optimizing parameters such as medium composition (carbon source, nitrogen source, salts), temperature, pH, aeration, and incubation time nih.gov. While the potential for this compound production from microbial sources, particularly endophytic fungi, has been identified researchgate.netresearchgate.net, detailed research findings specifically on the bioprocess optimization for enhanced this compound production from these microbial sources were not found within the scope of the provided search results. Studies on microbial fermentation optimization for other compounds highlight the importance of these parameters nih.gov, but specific data, tables, or detailed findings related to optimizing this compound yield from microbial fermentation are not available in the reviewed literature.
Investigation of Endophytic Fungi as Novel this compound Sources
Endophytic fungi, which live within plant tissues without causing apparent disease, have gained attention as a promising source of novel bioactive compounds frontiersin.org. Several studies have reported the isolation and identification of this compound from endophytic fungi researchgate.netresearchgate.net. Specifically, this compound has been detected in Aspergillus flavus and Diaporthe phaseolorum researchgate.netresearchgate.net.
Research findings indicate that the presence of this compound in the extract of Diaporthe phaseolorum SSP12 may contribute to its potential in attenuating quorum sensing in Pseudomonas aeruginosa PAO1 researchgate.net. Aspergillus flavus has also been identified as a this compound-producing endophyte with potential antimicrobial properties researchgate.netresearchgate.net.
While these studies confirm certain endophytic fungi as sources of this compound, detailed investigations focusing explicitly on exploring a wide range of endophytic fungi solely for the discovery and characterization of novel this compound sources, beyond the identification in specific species, were not extensively detailed within the provided search results. The potential for endophytic fungi to produce compounds found in their host plants or novel metabolites is a recognized area of research frontiersin.org, and the identification of this compound in these fungi aligns with this potential.
Based on a comprehensive search of available scientific literature and databases, there is no information linking the chemical compound "this compound" to the specific molecular and cellular bioactivities outlined in your request.
Extensive searches for "this compound" in conjunction with key terms such as "LasR protein," "Pseudomonas aeruginosa," "quorum sensing," "ligand-receptor binding," "Asp73," "Ser129," "Tyr56," "computational modeling," and "transcriptomic analysis" did not yield any relevant results.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The requested data on this compound's interaction with the LasR protein, the specific amino acid residues involved in this interaction, its impact on bacterial quorum sensing systems, and the resulting downstream cellular responses are not available in the public domain.
Molecular Mechanisms of Fenaclon Bioactivity
Modulation of Cellular Signaling Pathways by Fenaclon
Elucidation of this compound's Influence on Proteomic and Metabolomic Profiles
While direct proteomic and metabolomic studies specifically investigating this compound are not extensively available in current scientific literature, the bioactivity of this compound as a compound with properties of a non-steroidal anti-inflammatory drug (NSAID) and an anticonvulsant allows for an inferential understanding of its potential molecular influence. The following sections detail the anticipated effects on proteomic and metabolomic profiles based on research conducted on these broader classes of drugs.
Proteomic Profile Alterations
Given this compound's classification, its interaction with cellular systems would likely lead to significant alterations in the proteome. Research into NSAIDs and anticonvulsants has revealed consistent patterns of change in protein expression related to their mechanisms of action and cellular impact.
Influence on Inflammatory and Structural Proteins: As an NSAID, this compound is expected to modulate the expression of proteins involved in the inflammatory cascade. Furthermore, studies on NSAIDs have demonstrated effects on structural and cytoprotective proteins. For instance, research on various NSAIDs has shown altered expression of stress-related proteins and proteins involved in muscle regeneration. nih.govplos.org A notable example is the differential expression of Septin-8, a filament scaffolding protein, in response to NSAIDs of varying toxicity. nih.gov It has also been observed that NSAID administration can lead to the down-regulation of proteins crucial for myogenesis, such as desmin and vimentin (B1176767). plos.org
Neurological Protein Expression: In the context of its anticonvulsant activity, this compound would likely influence the expression of proteins integral to neuronal function and stability. Proteomic analyses of brain tissue and plasma from individuals with epilepsy, for whom anticonvulsants are prescribed, have identified differentially expressed proteins associated with neuroinflammation, intracellular signaling, lipid metabolism, and oxidative stress. mdpi.com
The following table summarizes potential protein expression changes based on the known effects of NSAIDs and anticonvulsants.
| Protein Category | Potential Effect of this compound | Observed in Studies on Related Drug Classes | Reference |
| Inflammatory Proteins | Modulation | Altered expression of stress-related proteins by NSAIDs | nih.gov |
| Cytoskeletal Proteins | Down-regulation | Decreased expression of desmin and vimentin with NSAID use | plos.org |
| Scaffolding Proteins | Differential Expression | Varied Septin-8 levels depending on NSAID toxicity | nih.gov |
| Neurological Signaling Proteins | Modulation | Changes in proteins related to intracellular signaling in epilepsy | mdpi.com |
| Lipid Metabolism Proteins | Modulation | Altered expression of lipid metabolism-associated proteins in epilepsy | mdpi.com |
Metabolomic Profile Shifts
The administration of this compound is also anticipated to induce significant shifts in the metabolome, reflecting alterations in metabolic pathways.
Impact on Core Metabolic Pathways: The metabolic influence of NSAIDs has been documented to affect central energy and biosynthetic pathways. nih.gov Studies have indicated that NSAIDs can alter the tricarboxylic acid (TCA) cycle, amino acid metabolism (specifically glycine, serine, threonine, alanine (B10760859), aspartate, and glutamate (B1630785) metabolism), and fatty acid metabolism. nih.gov A specific example is the observed reduction in plasma levels of tryptophan and its metabolite kynurenine (B1673888) following naproxen (B1676952) administration. nih.govbiorxiv.org
Alterations in Neurometabolites: As an anticonvulsant, this compound's effects would likely extend to the neurometabolic profile. Metabolomic investigations in the context of epilepsy have identified a distinct metabolic signature. nih.gov This includes increased levels of ketone bodies such as 3-hydroxybutyrate, acetoacetate, and acetone, alongside elevated concentrations of certain amino acids like alanine and glutamate. cam.ac.uk Conversely, decreased levels of glucose, lactate, and citrate (B86180) have also been reported. cam.ac.uk
The table below outlines the potential metabolomic changes based on the activities of NSAIDs and anticonvulsants.
| Metabolic Pathway | Affected Metabolites | Potential Effect of this compound | Observed in Studies on Related Drug Classes | Reference |
| Amino Acid Metabolism | Tryptophan, Kynurenine | Decrease | Reduced levels with naproxen treatment | nih.govbiorxiv.org |
| Glycine, Serine, Threonine | Alteration | Affected by various NSAIDs | nih.gov | |
| Alanine, Glutamate | Increase | Elevated levels in epilepsy studies | cam.ac.uk | |
| Energy Metabolism (TCA Cycle) | Citrate | Decrease | Reduced levels in epilepsy studies | cam.ac.uk |
| Glucose, Lactate | Decrease | Reduced levels in epilepsy studies | cam.ac.uk | |
| Ketone Body Metabolism | 3-Hydroxybutyrate, Acetoacetate, Acetone | Increase | Elevated levels in epilepsy studies | cam.ac.uk |
| Fatty Acid Metabolism | Various Fatty Acids | Alteration | General pathway affected by NSAIDs | nih.gov |
Structure Activity Relationship Sar Studies of Fenaclon and Its Derivatives
Rational Design and Synthesis of Fenaclon Analogues for SAR Analysis
Rational design and synthesis of analogues are standard approaches in SAR studies to systematically explore the impact of specific structural modifications on biological activity. This process typically involves identifying key functional groups or structural scaffolds within the parent compound and then synthesizing derivatives with targeted alterations, such as substitutions, deletions, or additions. By evaluating the biological activity of these analogues, researchers can deduce which parts of the molecule are essential for activity, binding to a target, or influencing pharmacokinetic properties. While the literature indicates that this compound exhibits biological activity, detailed information regarding the rational design and synthesis of specific this compound analogues explicitly for comprehensive SAR analysis was not extensively found in the provided search results. The focus in the available information is more on the activity of this compound itself, particularly in the context of computational studies.
Preclinical Research and Efficacy Assessments of Fenaclon
In vitro Evaluation of Fenaclon Bioactivities
In vitro studies provide initial insights into a compound's effects at the cellular or molecular level. For this compound, investigations into its bioactivities have included assessments related to potential antimicrobial mechanisms.
Cellular Assays for Antimicrobial Efficacy of this compound
Cellular assays, such as determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are standard methods to evaluate the direct antimicrobial efficacy of a compound against various bacterial or fungal strains. These assays quantify the lowest concentration of a substance required to inhibit visible growth or kill a microorganism, respectively ptfarm.plscirp.org. While such assays are fundamental in preclinical antimicrobial research, specific data detailing the MIC or MBC values for this compound against relevant pathogens were not found in the consulted literature. Research has explored the antimicrobial potential of various natural extracts and compounds using these methods ptfarm.plscirp.orgacademicjournals.org.
Quorum Sensing Inhibition Assays for this compound Activity
Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates gene expression, including virulence factors and biofilm formation, based on population density frontiersin.orgmdpi.com. Inhibiting QS is an attractive strategy to disarm pathogens without necessarily killing them, potentially reducing the selective pressure for resistance development mdpi.commdpi.com.
This compound has been identified as a compound present in an extract from Diaporthe phaseolorum SSP12 that showed quorum sensing attenuation potential against Pseudomonas aeruginosa PAO1 nih.gov. Analysis of the extract by Gas Chromatography-Mass Spectrophotometry (GC-MS) revealed the presence of several bioactive constituents, including this compound nih.gov.
Further investigation using in silico molecular docking studies suggested that this compound may competitively bind to the QS receptors LasR and RhlR in P. aeruginosa, potentially altering the binding of their cognate ligands and modulating the expression of virulence phenotypes nih.gov. This indicates a potential mechanism by which this compound might exert an anti-virulence effect by interfering with bacterial communication pathways frontiersin.orgnih.govplos.org.
While the extract containing this compound significantly inhibited the production of LasI/R-mediated virulence factors such as LasA protease, LasB elastase, and chitinase (B1577495), as well as RhlI/R-mediated factors like pyocyanin, exopolysaccharides, and rhamnolipids, the specific contribution and efficacy of isolated this compound in these assays were not detailed in the consulted source nih.gov.
Cytotoxicity and Selectivity Profiling of this compound in Cell Lines
Assessing the cytotoxicity and selectivity of a compound in various cell lines, including mammalian cells, is a critical part of preclinical evaluation to understand its potential toxicity to host cells and its therapeutic window bmglabtech.comsusupport.com. Cytotoxicity assays measure the ability of a substance to cause damage or death to cells, while selectivity profiling compares the compound's effects on target cells (e.g., bacterial) versus host cells susupport.com. Common methods include metabolic activity assays like MTT or Resazurin assays bmglabtech.comjapsonline.com.
Information specifically detailing the cytotoxicity and selectivity profile of this compound in a range of mammalian cell lines was not extensively available in the consulted search results. One primary screen mentioned this compound as "No-Effect inactive," but the context of this screen and the cell line(s) used were not specified biorxiv.org. General research highlights the importance of evaluating cytotoxicity against both normal and cancer cell lines to determine selectivity bmglabtech.comjapsonline.comumsha.ac.irresearchgate.net.
In vivo Studies of this compound Biological Effects
In vivo studies using relevant animal models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of a compound in a complex biological system frontiersin.orgnih.govmdpi.comnih.gov.
Application of Relevant Animal Models for this compound Efficacy Evaluation (e.g., Infection Models)
Animal models, such as rodent infection models, are widely used in preclinical research to simulate human diseases and evaluate the efficacy of potential therapeutic agents against infections nih.govnih.gov. These models allow for the assessment of a compound's ability to reduce bacterial burden, improve survival rates, or mitigate disease severity in a living organism nih.gov.
Despite the identification of this compound's potential in vitro activity related to quorum sensing inhibition in P. aeruginosa, specific details or findings from in vivo studies evaluating the antimicrobial efficacy of this compound in relevant animal infection models were not found in the consulted literature. Preclinical studies in animal models are considered indispensable for understanding the realities of complex interactions in natural infections and for exploring anti-viral or anti-bacterial strategies frontiersin.orgnih.govmdpi.com.
Pharmacodynamic Endpoints in this compound Research
Pharmacodynamic (PD) endpoints measure the biological effects of a drug in the body, often correlating with its efficacy nih.gov. In the context of antimicrobial research, PD endpoints might include the reduction in bacterial load in infected tissues, the prevention of biofilm formation in vivo, or the modulation of host inflammatory responses nih.gov.
Information regarding specific pharmacodynamic endpoints evaluated for this compound in preclinical studies, particularly those related to its potential antimicrobial or anti-quorum sensing effects in in vivo models, was not available in the consulted search results. Pharmacokinetic/pharmacodynamic (PK/PD) evaluation in animal models plays a critical role in the preclinical development of antimicrobials by helping to define the PK/PD driver and target magnitude, guiding dosing regimen design nih.gov.
Due to the limited availability of specific, publicly accessible detailed research findings on the chemical compound this compound concerning its impact on pathogen virulence in biological systems and detailed preliminary biocompatibility and safety assessments in preclinical models, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the requested outline, including detailed research findings and data tables solely focused on this compound.
Information found indicates this compound's chemical structure and identifies it as PubChem CID 9376 nih.govuni.lu. One screening effort listed this compound as "No-Effect inactive" biorxiv.org. While the broader concepts of preclinical research on pathogen virulence and biocompatibility testing in preclinical models are well-documented in scientific literature nih.govdzif.denih.govmdpi.comnih.govmedicilon.combioserv.defda.govmdpi.comgoogle.comnih.govnih.gov, specific detailed studies and corresponding data tables for this compound in these areas were not found in the provided search results. The mention of this compound in the context of molecular docking studies related to quorum sensing regulators in Pseudomonas aeruginosa is noted, but detailed findings or experimental data from such studies on this compound's biological effects were not available researchgate.net.
Therefore, without specific published preclinical data on this compound's efficacy against pathogen virulence and its preliminary biocompatibility/safety in preclinical models, generating the requested article with detailed findings and data tables is not feasible under the given constraints.
Advanced Analytical Methodologies in Fenaclon Research
Chromatographic Techniques for Fenaclon Separation and Quantification
Chromatographic techniques are fundamental for separating this compound from mixtures and for its subsequent quantification. These methods leverage the differential interactions of the analyte with a stationary phase and a mobile phase, allowing for its isolation and measurement.
High-Performance Liquid Chromatography (HPLC) Applications in this compound Research
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of various organic compounds, particularly those that are non-volatile or thermally labile. While specific research detailing the application of HPLC solely for this compound analysis was not prominently found in the search results, HPLC coupled with suitable detectors (such as UV-Vis or mass spectrometry) is a standard method for analyzing compounds structurally similar to this compound, which contains an aromatic ring and amide functional group. HPLC methods typically involve a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like water and acetonitrile (B52724) or methanol), with parameters optimized based on the compound's properties mdpi.comnih.govmdpi.comphcogres.comjapsonline.comnih.govnih.gov. The separation is achieved based on polarity or other chemical interactions, and the eluted this compound would be detected based on its absorbance or mass characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully applied in the analysis and identification of this compound. GC-MS is particularly suitable for volatile and semi-volatile compounds. In GC-MS, the sample is first separated into its components by gas chromatography, and then each component is analyzed by a mass spectrometer filab.frmeasurlabs.comtechnologynetworks.com. The mass spectrometer measures the mass-to-charge ratio (m/z) of ions produced from the fragmentation of the compound, generating a unique mass spectrum that serves as a fingerprint for identification technologynetworks.com. GC-MS analysis has been used to identify this compound as a bioactive compound isolated from endophytic fungi, specifically Aspergillus flavus innovareacademics.in. The NIST database contains GC-MS data for this compound, including the m/z of the top peak at 104 nih.gov. This indicates that GC-MS is a valuable tool for both the identification and potential quantification of this compound in various samples.
The GC-MS technique provides a total ion chromatogram (TIC) showing the total ion current over time, and extracted ion chromatograms (EIC) or selected ion monitoring (SIM) for specific m/z values, which are used for qualitative and quantitative analysis chromatographyonline.com. The fragmentation pattern observed in the mass spectrum provides structural information nih.gov.
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for this compound Profiling
Advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer enhanced selectivity and sensitivity for the analysis of complex samples. While direct studies on this compound using LC-MS/MS or GC-MS/MS were not specifically found in the provided search results, these techniques are widely used for the profiling and quantification of organic compounds in various matrices measurlabs.comtechnologynetworks.comeag.commdpi.comresearchgate.netchromatographyonline.comnih.gov.
LC-MS/MS combines the separation power of HPLC with the advanced detection capabilities of a triple quadrupole mass spectrometer eag.com. This allows for the selection of a precursor ion (the intact molecule or a specific fragment) and then its further fragmentation to produce characteristic product ions. This provides a higher level of confidence in identification and enables accurate quantification even in complex samples eag.commdpi.com.
GC-MS/MS similarly couples gas chromatography with tandem mass spectrometry, offering increased sensitivity and reduced matrix interference compared to standard GC-MS measurlabs.comtechnologynetworks.com. This is particularly useful for trace analysis and confirmation of target compounds in challenging samples.
Given the structure of this compound, LC-MS/MS or GC-MS/MS could potentially be applied for its analysis, offering advantages in terms of specificity and sensitivity, especially if this compound were present in low concentrations within a complex biological or environmental matrix. These techniques generate data on precursor and product ions, as well as chromatographic retention times, which are crucial for accurate identification and quantification.
Spectroscopic Methods for this compound Structural Elucidation and Quantification
Spectroscopic methods provide valuable insights into the molecular structure and can be used for the quantification of this compound based on its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. It provides information about the number and types of atoms in a molecule, as well as their connectivity and spatial arrangement. NMR spectroscopy, including both 1H NMR and 13C NMR, has been applied in the study of this compound innovareacademics.innih.govuni.lu. The analysis of chemical shifts, splitting patterns, and integration of signals in NMR spectra allows for the assignment of specific atoms within the this compound molecule libretexts.org. This technique was used in conjunction with GC-MS to identify this compound isolated from an endophytic fungus innovareacademics.in. PubChem lists that 1D NMR spectra for this compound are available nih.gov.
NMR studies can provide definitive structural confirmation and are essential for characterizing synthesized this compound or identifying it from natural sources innovareacademics.in. Different NMR experiments (e.g., COSY, HSQC, HMBC) can provide more detailed information about the correlations between atoms, further aiding in complete structural elucidation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Characterization
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. Specific absorption bands in the IR spectrum correspond to different types of bonds and functional groups (e.g., C=O, N-H, C-Cl, aromatic C=C) libretexts.orgresearchgate.net. FTIR (Fourier-Transform Infrared) spectra for this compound are available, having been obtained using the KBr wafer technique nih.gov. This indicates that IR spectroscopy is a relevant method for characterizing this compound and confirming the presence of its key functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum technologynetworks.comlcms.cz. This technique is useful for compounds containing chromophores, such as aromatic rings, which absorb UV light technologynetworks.comnveo.org. UV-Vis spectroscopy can be used for the quantitative analysis of compounds by applying the Beer-Lambert Law, which relates absorbance to concentration sapub.orgdenovix.com. While specific UV-Vis absorption data for this compound was not detailed in the search results, the presence of a phenyl group in its structure suggests that it would exhibit characteristic UV absorption, making UV-Vis spectroscopy potentially useful for its detection and quantification, particularly when coupled with techniques like HPLC mdpi.comnih.gov. UV-Vis spectroscopy is a relatively simple and cost-effective method for the initial characterization and quantitative analysis of compounds with suitable chromophores technologynetworks.comnveo.org.
High-Resolution Mass Spectrometry (HRMS) for this compound Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the mass-to-charge ratio of ions, allowing for the calculation of elemental composition and confirmation of a compound's identity. In the context of natural product research, HRMS is often used in conjunction with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for comprehensive structural elucidation. For instance, this compound has been identified as a bioactive metabolite produced by the endophytic fungus Aspergillus flavus (SS03) isolated from Moringa oleifera. Its identification in such studies has been characterized using GC-MS and NMR analysis researchgate.netresearchgate.netinnovareacademics.in. HRMS provides accurate mass measurements that are crucial for differentiating compounds with similar nominal masses, thus confirming the elemental composition and aiding in the structural assignment of this compound.
Translational Research Potential and Challenges for Fenaclon
Opportunities for Fenaclon in Anti-infective Drug Development
The primary opportunity for this compound in anti-infective drug development lies in its identified potential as a quorum sensing inhibitor. Research, including in silico molecular docking studies, suggests that this compound can competitively bind to key QS receptors, such as LasR and RhlR in Pseudomonas aeruginosa. nih.gov By interfering with the binding of cognate autoinducers (AIs) to these receptors, this compound may modulate the expression of virulence phenotypes controlled by the QS systems. nih.gov
Studies investigating the quorum sensing attenuation potential of extracts containing this compound, such as those from Diaporthe phaseolorum SSP12, have shown promising results against P. aeruginosa PAO1. nih.gov These extracts significantly inhibited the production of LasI/R-mediated virulence factors like LasA protease, LasB elastase, and chitinase (B1577495), as well as RhlI/R-mediated factors such as pyocyanin, exopolysaccharides, and rhamnolipids. nih.gov Furthermore, treatment with sub-MIC concentrations of these extracts led to significant disruption in biofilm formation, a process closely linked to quorum sensing and contributing to antibiotic resistance. nih.govplos.org This suggests that this compound, as a component of such extracts, could contribute to reducing the pathogenicity of bacteria like P. aeruginosa without necessarily inhibiting their growth directly, a key advantage in combating resistance. nih.govplos.org
Addressing Microbial Resistance Mechanisms to Quorum Sensing Inhibitors
While quorum sensing inhibitors (QSIs) offer an alternative strategy to combat antibiotic resistance by reducing virulence rather than viability, the potential for microbes to develop resistance mechanisms specifically against QSIs is a critical consideration. mdpi.com Bacteria can develop resistance to antibiotics through various mechanisms, including enzymatic inactivation, target modification, reduced permeability, and efflux pumps. nih.gov For QSIs, potential resistance mechanisms could theoretically involve alterations in the QS receptors that prevent QSI binding, increased production or altered structure of autoinducers, or activation of alternative signaling pathways.
Research into microbial resistance to QSIs is an active area. While specific resistance mechanisms to this compound as a QSI are not extensively detailed in the provided search results, the broader context of microbial resistance highlights the challenges. The overuse of conventional antibiotics has driven the evolution of multidrug-resistant (MDR), extensively resistant (XDR), and pandrug-resistant (PDR) bacterial strains. nih.gov This underscores the need for novel approaches like QS inhibition. However, the long-term efficacy of QSIs will depend on understanding and potentially counteracting any resistance mechanisms that bacteria may evolve in response to their widespread use. The concept of using QSIs as adjuvants to conventional antibiotics to increase bacterial susceptibility is one strategy being explored to potentially mitigate resistance development. plos.org
Challenges in this compound Preclinical Development and Lead Optimization
Translating a promising compound like this compound from initial identification to a viable drug candidate involves navigating significant challenges during preclinical development and lead optimization. The drug discovery process is complex, with a high attrition rate for compounds entering preclinical stages. cellandgene.com
Challenges in lead optimization generally include improving pharmacokinetic properties, addressing potential toxicity, enhancing selectivity, and ensuring chemical tractability for synthesis and formulation. nih.govnih.govdomainex.co.uk For this compound, specifically identified as a component of a natural extract with QSI activity, challenges in preclinical development would likely involve:
Isolation and Purification: Developing efficient and scalable methods to isolate and purify this compound from natural sources or synthesizing it cost-effectively with high purity.
Pharmacokinetic Profiling: Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties to understand how the compound behaves in a biological system. Poor pharmacokinetics can be a major hurdle. nih.govdomainex.co.uk
Formulation: Developing suitable formulations for administration that ensure adequate exposure at the site of infection. nih.govdrug-dev.com
In Vivo Efficacy Studies: Demonstrating efficacy in relevant animal models of infection, which can be complex and may not always perfectly predict human responses. nih.gov
Toxicity Assessment: Conducting comprehensive toxicology studies to identify any potential adverse effects. While safety/adverse effect profiles are excluded from this article's content, these studies are a critical part of preclinical development required before human trials. wuxiapptec.comallucent.comals.netcriver.com
Understanding Mechanism of Action: Further elucidating the precise mechanism by which this compound inhibits quorum sensing and its effects on bacterial physiology beyond virulence factor production.
Lead optimization efforts for this compound would focus on modifying its structure to improve desirable properties (e.g., potency, specificity, pharmacokinetics) while minimizing undesirable ones (e.g., toxicity, off-target effects). nih.govnih.govdomainex.co.uk This iterative process of design, synthesis, and testing is resource-intensive and requires a deep understanding of structure-activity relationships. domainex.co.uk
Regulatory Science Considerations for this compound-Based Therapeutics (focus on IND-enabling studies)
Regulatory science plays a crucial role in the development of any new therapeutic, including those based on this compound. Before a new drug can be tested in humans, an Investigational New Drug (IND) application must be submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA). wuxiapptec.comallucent.comcriver.com A key component of the IND application is the data from IND-enabling studies. wuxiapptec.comallucent.comals.net
IND-enabling studies are nonclinical studies designed to assess whether an investigational drug is reasonably safe for initial use in humans and to justify the proposed clinical trials. wuxiapptec.comallucent.comals.net For a this compound-based therapeutic, these studies would typically include:
Pharmacology Studies: These studies aim to establish the drug's mechanism of action and its pharmacological effects. For this compound, this would involve studies confirming its QSI activity and effects on bacterial virulence in relevant in vitro and in vivo models. allucent.comcriver.com
Pharmacokinetics (PK) Studies: These studies evaluate the ADME properties of this compound, providing data on how the drug is absorbed, distributed, metabolized, and excreted in animal species. wuxiapptec.comallucent.comals.netcriver.com Understanding PK is essential for determining appropriate dosing regimens for initial human trials. wuxiapptec.comallucent.com
Toxicology Studies: These are pivotal studies designed to identify potential toxic effects of this compound. wuxiapptec.comallucent.comals.netcriver.com They typically involve administering the drug to at least two animal species (one rodent and one non-rodent) for a specified duration and observing for any adverse effects. wuxiapptec.comiitri.org Genotoxicity studies, which assess the potential for the drug to cause genetic mutations, are also usually required. wuxiapptec.comals.netiitri.org While this article excludes detailed safety profiles, the conduct of these studies is a regulatory requirement.
Safety Pharmacology Studies: These studies assess the potential effects of this compound on vital organ systems, such as the cardiovascular, central nervous system, and respiratory systems. wuxiapptec.comallucent.comcriver.comiitri.org
The scope and design of IND-enabling studies are dependent on various factors, including the drug class, route of administration, proposed indication, and planned duration of human exposure. wuxiapptec.comallucent.com Regulatory guidance, such as that provided by the FDA for anti-infective drug development, outlines the expectations for these studies. fda.gov Early engagement with regulatory authorities through pre-IND meetings is often recommended to ensure that the planned studies will be sufficient to support the IND submission. wuxiapptec.comiitri.org Successfully navigating these regulatory requirements and generating a comprehensive data package from IND-enabling studies are critical steps in advancing this compound-based therapeutics towards clinical evaluation. wuxiapptec.comallucent.comcriver.com
Conclusion and Future Research Directions on Fenaclon
Synthesis of Key Academic Findings on Fenaclon
Academic research on this compound has revealed its presence as a bioactive metabolite in the extract of the endophytic fungus Diaporthe phaseolorum SSP12. mdpi.comnih.gov Endophytic fungi, which reside within plant tissues, are recognized as promising sources of novel bioactive compounds with potential pharmaceutical applications, including antimicrobial properties. researchgate.netresearchgate.netgrafiati.comresearchgate.netresearchgate.net
Studies utilizing in silico molecular docking have suggested that this compound can compete with natural autoinducers (AIs) to bind with cognate quorum sensing receptors, specifically LasR and RhlR, in P. aeruginosa PAO1. mdpi.comnih.gov This competitive binding is hypothesized to reduce the production of biofilm and virulence factors in this bacterium. mdpi.comnih.gov
Detailed molecular docking studies indicate that this compound competitively binds to LasR through the formation of hydrogen bonds with specific amino acid residues, including Asp73, Ser129, and Tyr56. researchgate.net This interaction is believed to modulate the expression of virulence phenotypes regulated by the LasR protein. nih.gov
Research on the extract containing this compound, derived from D. phaseolorum SSP12, demonstrated significant inhibition of various P. aeruginosa virulence factors in vitro. nih.gov At a concentration of 750 μg/mL, the extract inhibited LasI/R mediated LasA protease, LasB elastase, and chitinase (B1577495) production by 66.52 ± 5.41%, 71.26 ± 4.58%, and 61.16 ± 4.28%, respectively. nih.gov Furthermore, RhlI/R mediated production of pyocyanin, exopolysaccharides, and rhamnolipids were down-regulated by 74.71 ± 3.97%, 66.41 ± 3.62%, and 63.75 ± 3.76% respectively, upon treatment with a sub-minimum inhibitory concentration (MIC) of the extract. nih.gov Microscopic analyses, including light, fluorescence, and confocal laser scanning microscopy (CLSM), confirmed significant disruption in biofilm formation by P. aeruginosa PAO1 when treated with the extract containing this compound. nih.gov
These findings suggest that this compound, as a component of fungal extracts, possesses anti-quorum sensing properties that could be valuable in developing new anti-infective strategies against P. aeruginosa. nih.gov
Identification of Unanswered Questions and Research Gaps in this compound Science
Despite the promising in silico and in vitro findings regarding this compound's anti-quorum sensing potential, several critical research gaps remain. A significant unanswered question is the in vivo efficacy of this compound for anti-P. aeruginosa therapies. mdpi.com While molecular docking and in vitro studies provide initial insights, demonstrating the potential application of this compound in living systems requires in vivo studies. mdpi.com
Furthermore, the specific mechanism by which this compound interferes with the RhlR receptor, beyond the general competitive binding suggested by in silico studies, warrants further investigation. Understanding the precise molecular interactions with RhlR is crucial for a complete picture of its anti-quorum sensing activity.
Another gap lies in fully characterizing the potential of this compound as a sole agent versus its activity within the complex mixture of metabolites found in fungal extracts. While the extract of D. phaseolorum SSP12 showed significant activity, isolating this compound and testing its effects independently would clarify its individual contribution to the observed anti-quorum sensing and anti-biofilm properties.
The broader spectrum of this compound's biological activities also requires more comprehensive exploration. While it has been identified as an anticonvulsant and investigated for multiple sclerosis, its potential against other bacterial species or in different therapeutic areas needs further research. cymitquimica.comncats.io
Proposed Avenues for Advanced this compound Research and Development
Based on the current findings and identified gaps, several avenues for advanced this compound research and development are proposed:
In Vivo Efficacy Studies: Conducting in vivo studies using relevant animal models is a critical next step to validate the anti-P. aeruginosa potential of this compound observed in in silico and in vitro experiments. mdpi.com These studies would provide essential data on its effectiveness in a complex biological environment.
Mechanism of Action Elucidation: Further detailed studies are needed to fully elucidate the molecular mechanism by which this compound interacts with both LasR and RhlR quorum sensing receptors. This could involve advanced binding assays, structural biology techniques, and gene expression analysis to understand its impact on QS-regulated genes.
Isolation and Characterization of Pure this compound: Research focusing on the efficient isolation and purification of this compound from natural sources, such as endophytic fungi, is important. Characterizing the activity of pure this compound would help determine its potency and contribution compared to the crude fungal extract.
Synthetic Optimization and Analog Development: Exploring optimized synthetic routes for this compound production could facilitate further research and potential development. molcore.comnih.govcuny.edunih.gov Additionally, the synthesis and evaluation of this compound analogs with modified structures could lead to compounds with enhanced potency, specificity, or desirable pharmacokinetic properties.
Investigation of Broader Antimicrobial Spectrum: Evaluating this compound's activity against a wider range of antibiotic-resistant bacterial pathogens, beyond P. aeruginosa, would help determine its potential as a broad-spectrum anti-infective agent.
Interdisciplinary Approaches to this compound Discovery and Therapeutic Exploitation
The research on this compound highlights the value of interdisciplinary approaches in discovering and exploiting its therapeutic potential. fdu.eduerau.edunelson.edupfw.edufaulkner.edu
Microbiology and Natural Product Chemistry: Collaboration between microbiologists studying bacterial quorum sensing and natural product chemists identifying and isolating compounds from sources like endophytic fungi is crucial. researchgate.netresearchgate.netgrafiati.comresearchgate.netresearchgate.net This interdisciplinary effort led to the initial discovery of this compound's anti-QS activity.
Computational Biology and Medicinal Chemistry: The use of in silico molecular docking and computational studies has been instrumental in predicting this compound's interactions with bacterial receptors. mdpi.comnih.govresearchgate.net Integrating computational biology with synthetic and medicinal chemistry can guide the design and synthesis of novel this compound derivatives with improved properties. nih.govcuny.edunih.gov
Pharmacology and Infectious Disease Specialists: Pharmacologists are essential for designing and conducting in vivo studies to evaluate the efficacy and pharmacokinetics of this compound. Collaboration with infectious disease specialists is vital to ensure the research addresses clinically relevant pathogens and infection models.
Botany and Mycology: Understanding the host plants and the ecological roles of endophytic fungi that produce this compound can inform strategies for sustainable production and discovery of related compounds. researchgate.netresearchgate.netgrafiati.comresearchgate.netresearchgate.net
Biotechnology and Process Engineering: Developing scalable and cost-effective methods for the production of this compound, either through fermentation of producing microorganisms or through chemical synthesis, will require expertise in biotechnology and process engineering.
An integrated approach involving these and other relevant disciplines will be key to fully understanding this compound's potential, overcoming existing research challenges, and translating academic findings into potential therapeutic applications.
Q & A
Q. How should researchers design initial experiments to investigate Fenaclon's physicochemical properties?
Begin with a PICOT framework: define Population (compound class), Intervention (synthesis/purification methods), Comparison (existing analogs), Outcome (stability, solubility metrics), and Time (degradation timelines). Use controlled synthesis batches (≥3 replicates) with HPLC purity thresholds (>95%) and DSC/TGA for thermal stability profiling. Validate measurements against reference standards (e.g., USP guidelines) .
Q. What strategies are effective for identifying literature gaps in this compound's pharmacological mechanisms?
Conduct systematic reviews using Boolean search strings (e.g., "this compound AND (kinase inhibition OR metabolic pathway) NOT review") across PubMed, SciFinder, and Embase. Employ citation chaining and tools like CADIMA to map gaps in dose-response relationships or off-target effects. Prioritize studies with raw data availability for reanalysis .
Q. How can researchers optimize this compound's in vitro bioactivity assays to minimize variability?
Implement factorial design of experiments (DoE) to test variables like solvent polarity, incubation time, and cell-line passage number. Use ANOVA to identify significant factors (p<0.05) and establish SOPs with quality controls (e.g., Z’-factor >0.5 for high-throughput screens). Include positive/negative controls in every plate .
Advanced Research Questions
Q. How should contradictory data on this compound's cytotoxicity be resolved across independent studies?
Apply triangulation:
- Methodological : Compare assay conditions (e.g., MTT vs. resazurin assays, serum concentration differences).
- Statistical : Reanalyze raw data using mixed-effects models to account for batch variability.
- Contextual : Evaluate cell-line authenticity (STR profiling) and compound stability under test conditions. Publish negative results to reduce publication bias .
Q. What advanced techniques validate this compound's target engagement in complex biological systems?
Combine orthogonal methods:
Q. How can researchers address reproducibility challenges in this compound's in vivo efficacy studies?
Adopt ARRIVE 2.0 guidelines:
- Pre-registration : Detail sample size calculations (power ≥80%), randomization methods, and blinding protocols.
- Data transparency : Share raw histopathology images and pharmacokinetic curves via repositories like Zenodo.
- Multi-center validation : Collaborate with independent labs using harmonized protocols (e.g., identical formulation suppliers) .
Methodological Frameworks
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?
- Hierarchical Bayesian modeling : Accounts for inter-experiment variability and missing data.
- Four-parameter logistic (4PL) curves : Fit EC50/IC50 values with bootstrapped confidence intervals (n=10,000 iterations).
- False discovery rate (FDR) correction : Adjust p-values for multi-omic datasets (e.g., q<0.1 for proteomics) .
Q. How should ethical considerations influence this compound's preclinical data collection?
- 3Rs compliance : Reduce animal use via pharmacokinetic modeling; refine endpoints (e.g., non-invasive imaging).
- Data anonymization : Encrypt sensitive genomic data (GDPR/CCPA compliance).
- Conflict of interest disclosure : Declare funding sources and patent filings in all publications .
Data Management & Reporting
Q. What tools ensure robust metadata annotation for this compound's multi-omics datasets?
Use ISA-Tab standards to document experimental workflows, instrument parameters, and data preprocessing steps. Store data in FAIR-aligned repositories (e.g., MetaboLights for metabolomics, PRIDE for proteomics) with persistent identifiers (DOIs). Include MIAME-compliant summaries for microarray data .
Q. How can researchers mitigate bias when interpreting this compound's structure-activity relationship (SAR) data?
- Blinded analysis : Have independent teams interpret crystallography or docking results.
- Negative control mining : Test decoy compounds with scaffold similarities but no bioactivity.
- Shapley additive explanations (SHAP) : Interpret machine learning models to highlight chemically meaningful features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
